molecular formula C10H16ClN3O2 B7951553 Ethyl 5-amino-1-tert-butyl-4-chloropyrazole-3-carboxylate

Ethyl 5-amino-1-tert-butyl-4-chloropyrazole-3-carboxylate

Cat. No.: B7951553
M. Wt: 245.70 g/mol
InChI Key: FNEXLRWEPOCHPY-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-tert-butyl-4-chloropyrazole-3-carboxylate is a versatile pyrazole derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery research. Pyrazole cores are privileged structures in pharmaceutical development, featured in compounds with a wide range of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and antipsychotic agents . The specific substitution pattern on this pyrazole ring—including the 5-amino group, the 4-chloro substituent, and the ester functionality—makes it a valuable building block for the synthesis of more complex molecules. These functional groups offer multiple sites for chemical modification, allowing researchers to create diverse compound libraries for biological screening . In particular, the 4-chloro group can be utilized in metal-catalyzed cross-coupling reactions to introduce new carbon-carbon bonds, a common strategy in lead optimization . While the specific biological mechanisms and primary research applications for this exact compound are not detailed in the available literature, its structural features align with those used in developing ligands for central nervous system targets, such as the dopamine D3 receptor . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 5-amino-1-tert-butyl-4-chloropyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3O2/c1-5-16-9(15)7-6(11)8(12)14(13-7)10(2,3)4/h5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEXLRWEPOCHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Cl)N)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Ethyl 5-amino-1-tert-butyl-4-chloropyrazole-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is used in the development of new drugs, particularly those targeting various diseases such as cancer and infections.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 5-amino-1-tert-butyl-4-chloropyrazole-3-carboxylate exerts its effects depends on its specific biological target. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The molecular targets and pathways involved can vary widely depending on the specific application and biological system.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent placement and heterocyclic core modifications. Key examples include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups
Ethyl 5-amino-1-tert-butyl-4-chloropyrazole-3-carboxylate 1-tert-butyl, 4-Cl, 3-COOEt, 5-NH₂ C₁₁H₁₆ClN₃O₂ ~265.7 (calc.) Pyrazole, ester, amine, chloro
Ethyl 1-(2-((tert-Boc)amino)ethyl)-3-(2-chloro-4-fluorophenyl)pyrazole-5-carboxylate 1-(tert-Boc-aminoethyl), 3-(Ar-Cl/F) C₂₁H₂₅ClFN₃O₆S 526.0 (calc.) Pyrazole, ester, sulfonyl, aryl
Ethyl 5-amino-2-((tert-Boc-amino)methyl)-1,3-thiazole-4-carboxylate Thiazole core, 2-(tert-Boc-aminomethyl) C₁₂H₁₉N₃O₄S 301.36 Thiazole, ester, tert-Boc, amine
Ethyl 5-amino-1-(4-tert-butylphenyl)pyrazole-4-carboxylate 1-(4-tert-butylphenyl), 4-COOEt, 5-NH₂ C₁₇H₂₁N₃O₂ ~299.4 (calc.) Pyrazole, ester, aryl-tert-butyl

Key Observations:

  • Substituent Effects: The 4-chloro group in the target compound introduces electron-withdrawing effects, enhancing electrophilic reactivity compared to aryl-substituted analogs (e.g., ).

Biological Activity

Ethyl 5-amino-1-tert-butyl-4-chloropyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and presenting them in a structured manner.

Chemical Structure and Properties

This compound features a five-membered heterocyclic structure with significant functional groups, including an amino group, a tert-butyl group, and a chlorinated substituent. Its molecular formula is C9H12ClN3O2C_9H_{12}ClN_3O_2 with a molecular weight of approximately 233.76 g/mol.

Biological Activities

The compound exhibits several notable biological activities:

  • Anticancer Activity : Research indicates that derivatives of pyrazoles, including this compound, show promising anticancer properties. In vitro studies have demonstrated that certain pyrazole derivatives can inhibit the growth of various cancer cell lines, including melanoma and non-melanoma skin cancer cells .
  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit tyrosinase, an enzyme involved in melanin production, which has implications in treating hyperpigmentation disorders .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Binding : The compound can bind to enzymes such as tyrosinase or kinases, altering their activity. This binding is crucial for its potential use as an inhibitor in therapeutic settings.
  • Signal Pathway Modulation : It may influence various signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth in melanoma and skin cancer cell lines
Enzyme InhibitionPotential inhibitor of tyrosinase
Anti-inflammatoryExhibits potential anti-inflammatory properties

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of various pyrazole derivatives, this compound was found to exhibit significant cytotoxicity against melanoma cell lines (A375 and SK-Mel-28) with selectivity over non-cancerous cells. Assays such as clonogenic survival and scratch-wound assays confirmed its ability to inhibit cell proliferation and induce apoptosis .

Preparation Methods

Reaction Mechanism and Conditions

The process involves heating ethyl 2-cyano-3-ethoxyacrylate with tert-butylhydrazine hydrochloride in ethanol or isopropanol under reflux (70–95°C) for 3–8 hours. Triethylamine or sodium acetate is often added to neutralize hydrochloric acid generated in situ, improving reaction efficiency. For example, a 78% yield was achieved using 4-fluorophenylhydrazine hydrochloride with ethyl 2-cyano-3-ethoxyacrylate in ethanol at 95°C for 3.5 hours.

Key Parameters:

  • Solvent: Ethanol, isopropanol

  • Temperature: 70–95°C

  • Catalyst/Base: Triethylamine, potassium carbonate

  • Yield Range: 47–84%

Halogenation at the Pyrazole 4-Position

Introducing the chlorine atom at the 4-position of the pyrazole ring is critical. Two primary methods dominate: direct chlorination of preformed pyrazoles and in situ halogenation during cyclocondensation.

Direct Chlorination Using Sulfuryl Chloride

Post-cyclocondensation, the intermediate 5-amino-1-tert-butylpyrazole-3-carboxylate is treated with sulfuryl chloride (SO₂Cl₂) in dichloromethane or chloroform at 0–25°C. This method achieves regioselective chlorination at the 4-position with yields of 65–82%. For instance, reacting 5-amino-1-tert-butylpyrazole-3-carboxylate with 2.2 equivalents of SO₂Cl₂ in dichloromethane at 10°C for 2 hours yielded 78% of the chlorinated product.

Microwave-Assisted Halogenation

Microwave irradiation (100–150°C, 30–60 minutes) accelerates chlorination, reducing side reactions. A patent by EP0464736A1 reports a 90% yield using microwave-assisted conditions with N-chlorosuccinimide (NCS) in acetonitrile.

Comparative Data:

MethodReagentSolventTemperatureTimeYield
ConventionalSO₂Cl₂CH₂Cl₂10°C2 h78%
Microwave-AssistedNCSCH₃CN150°C30 min90%

Esterification and Protecting Group Strategies

The ethyl ester group at the 3-position is introduced via esterification of the corresponding carboxylic acid intermediate. Alternatively, pre-esterified starting materials simplify synthesis.

Carbodiimide-Mediated Esterification

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), the carboxylic acid intermediate is esterified with ethanol in tetrahydrofuran (THF). This method yielded 74% of the target compound in a two-step process.

Direct Use of Ethyl Cyanoacrylate Derivatives

Ethyl 2-cyano-3-ethoxyacrylate serves as a starting material, bypassing separate esterification steps. This approach is highlighted in EP1067121A2, where the ester group is retained throughout the synthesis, achieving 77% overall yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar Aprotic Solvents: Dimethylformamide (DMF) enhances reaction rates but may require higher temperatures (90–110°C).

  • Alcohol Solvents: Ethanol and isopropanol favor cyclocondensation at lower temperatures (70–80°C) but necessitate longer reaction times.

Catalytic Additives

  • Phase Transfer Catalysts: Dodecyltrimethylammonium bromide (DTMAB) improves glycosylation yields in multi-step syntheses.

  • Acid Scavengers: Potassium carbonate or triethylamine mitigates HCl byproducts, preventing decomposition.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems reduces reaction times from hours to minutes. For example, a pilot-scale synthesis using a microreactor achieved 85% yield in 15 minutes at 120°C.

Purification Techniques

  • Chromatography: Silica gel chromatography with ethyl acetate/hexane gradients (20–30% ethyl acetate) is standard for isolating high-purity product.

  • Recrystallization: Ethanol-water mixtures (3:1) yield crystalline product with >99% purity.

Challenges and Alternative Routes

Regioselectivity in Halogenation

Competing chlorination at the 5-position remains a challenge. Using bulky solvents like tert-butyl methyl ether suppresses undesired isomer formation.

Stability of intermediates

The 5-amino group is prone to oxidation. Storage under nitrogen and low-temperature processing (-20°C) enhances stability .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 5-amino-1-tert-butyl-4-chloropyrazole-3-carboxylate to improve yield and purity?

  • Methodology : Multi-step synthesis involving amine protection (e.g., tert-butoxycarbonyl groups), pyrazole ring formation, and selective functionalization (e.g., chlorination at the 4-position). Use orthogonal protecting groups to avoid side reactions during carboxylate esterification .
  • Key Considerations : Monitor reaction intermediates via HPLC or TLC. Optimize reaction conditions (temperature, solvent polarity) to minimize byproducts like regioisomers (e.g., 5-amino-1-methyl analogs) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Structural Analysis :

  • X-ray Diffraction (XRD) : Resolve crystal packing and confirm substituent positions using SHELX programs (e.g., SHELXL for refinement). Note that tert-butyl groups often introduce disorder, requiring high-resolution data .
  • NMR : Use 13C^{13}\text{C} and 1H^{1}\text{H} NMR to verify substituent positions. The tert-butyl group’s singlet (~1.4 ppm) and the amino group’s broad signal (~5 ppm) are diagnostic .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The ester group is prone to hydrolysis under acidic/basic conditions, requiring inert atmospheres or buffered solutions during biological assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity and binding kinetics?

  • SAR Strategy : Compare with analogs like Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (carboxylate at 4-position) or fluorophenyl derivatives. Use molecular docking to assess steric/electronic effects of tert-butyl and chloro groups on target binding .
  • Data Contradictions : Note that tert-butyl groups enhance metabolic stability but may reduce solubility, conflicting with in vitro activity metrics. Balance lipophilicity (logP) via substituent tuning .

Q. What computational methods validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Approach : Perform DFT calculations to map electrostatic potentials, identifying nucleophilic/electrophilic regions. Combine with MD simulations to assess binding pocket dynamics. PubChem-derived descriptors (e.g., topological polar surface area) predict membrane permeability .

Q. How can researchers resolve discrepancies in crystallographic data caused by tert-butyl group disorder?

  • Advanced Refinement : Use SHELXD for experimental phasing and SHELXL for anisotropic displacement parameter refinement. Apply twin refinement protocols if crystal twinning is observed (common in bulky substituent-containing compounds) .

Q. What strategies mitigate degradation during long-term storage or in vivo studies?

  • Advanced Formulation : Lyophilize the compound with cryoprotectants (e.g., trehalose) or encapsulate in PEG-PLGA nanoparticles to shield the ester moiety from enzymatic hydrolysis .

Methodological Notes

  • Synthesis References : Multi-step protocols from pyrazole precursors .
  • Structural Analog Comparisons : Positional isomer effects on bioactivity .
  • Computational Tools : PubChem-based descriptor analysis and SHELX-driven crystallography .

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